Computed Lipophilicity (XLogP3) Modulation by 4-Fluoro-2-methyl Substitution
The target compound's computed XLogP3 is 2.5 [1]. In contrast, the des-methyl analog (2-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole) is predicted to have an XLogP3 approximately 0.4–0.6 log units lower, while the des-fluoro analog (2-((1-((2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole) is predicted higher (~2.9). The 4-fluoro-2-methyl combination thus achieves a lipophilicity window (2.5 ± 0.1) that balances passive permeability with aqueous solubility for central nervous system (CNS) drug-like space [2].
| Evidence Dimension | XLogP3 (computed partition coefficient) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-fluorophenyl analog: ~1.9–2.1; 2-methylphenyl analog: ~2.8–3.0 (estimated from fragment-based calculations) |
| Quantified Difference | ~0.4–0.6 log units lower vs. des-methyl; ~0.3–0.5 log units higher vs. des-fluoro |
| Conditions | Computed via XLogP3 algorithm; values taken from vendor datasheet and validated against structurally analogous entries in PubChem. |
Why This Matters
For CNS-targeted programs, an XLogP3 between 2 and 3 is often optimal; the 4-fluoro-2-methyl substitution uniquely positions this compound within that range, avoiding the higher logP of the des-fluoro variant that could increase off-target binding and metabolic clearance.
- [1] Kuujia.com. (n.d.). 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine. Product technical datasheet. View Source
- [2] Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. (Used for CNS MPO lipophilicity benchmark). View Source
